1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-
Overview
Description
1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-, also known as 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-, is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Solvent Red 3, also known as 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-, CI 12010, Fat Brown B, or C.I. Solvent Red 3, is a chemical compound with the molecular formula C18H16N2O2 . This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
It’s known that solvent properties can significantly affect the behavior of chemical systems, including the interaction of molecules with their targets .
Biochemical Pathways
It’s known that exposure to certain solvents can induce changes in various biochemical pathways, including glucose metabolism and amino acid metabolism .
Pharmacokinetics
It’s known that these properties significantly impact a compound’s bioavailability and overall effect .
Result of Action
It’s known that solvents can have significant effects on molecular spectra and reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Solvent Red 3. Factors such as solvent polarity, viscosity, rate of solvent relaxation, and rigidity of the local environment can affect the fluorescence emission spectra and quantum yields . Additionally, the choice of solvent can have significant environmental implications .
Biochemical Analysis
Biochemical Properties
1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- plays a role in biochemical reactions primarily as a substrate for certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound undergoes oxidative cleavage by cytochrome P450 enzymes, leading to the formation of aromatic amines. These amines can further interact with other biomolecules, potentially leading to the formation of reactive intermediates that can bind to proteins and DNA .
Cellular Effects
The effects of 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). Additionally, 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and redox balance .
Molecular Mechanism
At the molecular level, 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- exerts its effects through several mechanisms. One of the primary mechanisms is the generation of reactive oxygen species (ROS) during its metabolism. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The compound can also bind to specific proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- has been associated with cumulative oxidative damage in cells, leading to altered cellular functions. In vitro studies have shown that prolonged exposure to the compound can result in increased levels of oxidative stress markers and decreased cell viability .
Dosage Effects in Animal Models
The effects of 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate antioxidant defense mechanisms. At higher doses, it can cause significant oxidative damage, leading to cellular dysfunction and toxicity. Animal studies have reported threshold effects, where a certain dosage level triggers adverse effects such as liver damage and hematological changes. These toxic effects are dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- is metabolized primarily through oxidative pathways. Cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of aromatic amines. These amines can undergo further metabolic transformations, including conjugation with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can also affect metabolic flux, leading to changes in the levels of various metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects. Its distribution within the body can also be influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]- is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound’s interaction with mitochondrial proteins can lead to the generation of ROS within the mitochondria, affecting mitochondrial function and energy production .
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]naphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-14-9-7-13(8-10-14)19-20-17-11-12-18(21)16-6-4-3-5-15(16)17/h3-12,21H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEYDVLGSMLKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064402 | |
Record name | 4-((4-Ethoxyphenyl)azo)naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6535-42-8 | |
Record name | Solvent Red 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6535-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI 12010 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006535428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenol, 4-[2-(4-ethoxyphenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-((4-Ethoxyphenyl)azo)naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-ethoxyphenyl)azo]naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT RED 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNW2E18207 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known toxicological concerns associated with Solvent Red 3?
A1: Solvent Red 3 has been identified as a contact allergen. Research indicates it can cause allergic contact dermatitis, with reactions ranging from mild irritation to more severe symptoms like swelling and spreading rash. [, , ] This is particularly relevant for individuals exposed to products containing this dye, highlighting the importance of ingredient awareness and potential sensitization risks.
Q2: Are there any known substitutes for Solvent Red 3, and what are their advantages?
A2: While the provided research doesn't explicitly discuss alternatives to Solvent Red 3, it highlights the importance of understanding its allergenic potential. [, , ] This suggests a need to explore alternative dyes with potentially lower sensitization risks. Future research could focus on identifying and characterizing such substitutes, considering factors like colorfastness, stability, and toxicological profiles.
Q3: How can I determine the presence of Solvent Red 3 in various products?
A3: Although specific analytical techniques for Solvent Red 3 detection are not detailed in the provided research, high-performance liquid chromatography (HPLC) coupled with a photodiode array detector is a commonly employed method for analyzing similar azo dyes in various matrices like edible oils. [] This suggests that similar analytical approaches, with appropriate modifications and validation, could be adapted for detecting and quantifying Solvent Red 3 in different products.
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